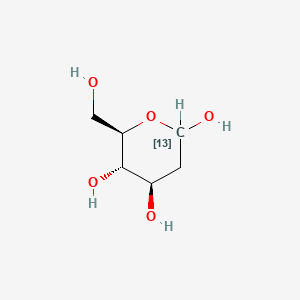

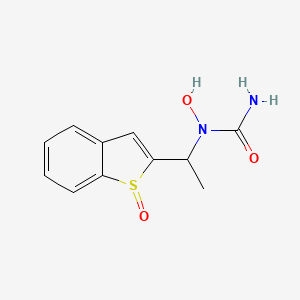

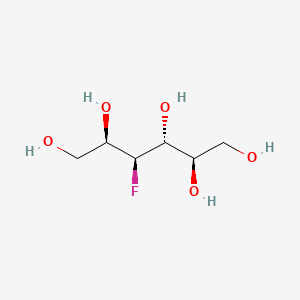

(R)-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide, commonly known as DMDHEU, is a chemical compound that belongs to the class of imidazolidinone derivatives. It is widely used in various industrial applications, especially in the textile industry, as a crosslinking agent to improve the durability and stability of fabrics. In recent years, DMDHEU has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism Of Action

The mechanism of action of DMDHEU is not fully understood. However, it is believed to work by crosslinking the fibers in textiles, thereby improving their durability and stability. In medicine, it is thought to act as an antioxidant and anti-inflammatory agent by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.

Biochemical and Physiological Effects:

DMDHEU has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its antioxidant and anti-inflammatory properties, as well as its ability to induce apoptosis in cancer cells. In vivo studies have shown that DMDHEU can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

DMDHEU has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a long shelf life. It is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, DMDHEU has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research on DMDHEU. In medicine, it could be further studied for its potential use as a treatment for neurodegenerative disorders and cancer. In agriculture, it could be explored as a potential plant growth regulator for various crops. In environmental science, it could be studied for its ability to remove other pollutants from wastewater. Overall, DMDHEU has significant potential for various scientific applications, and further research is needed to fully understand its properties and potential uses.

Synthesis Methods

DMDHEU can be synthesized by the reaction of formaldehyde with dimethylolurea, followed by the addition of hydroxylamine. The reaction yields a white crystalline powder, which is soluble in water and alcohol.

Scientific Research Applications

DMDHEU has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In agriculture, DMDHEU has been used as a plant growth regulator, improving the yield and quality of crops. In environmental science, it has been used as a water treatment agent, removing harmful pollutants from wastewater.

properties

IUPAC Name |

(4R)-4-hydroxy-2,5-dioxoimidazolidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O4/c5-1(8)4(11)2(9)6-3(10)7-4/h11H,(H2,5,8)(H2,6,7,9,10)/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGZFYKMJPRGRH-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(NC(=O)N1)(C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=O)[C@@](NC(=O)N1)(C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

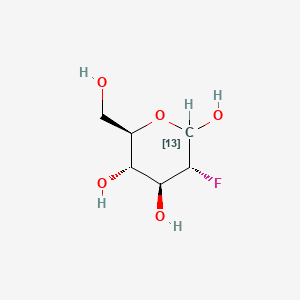

![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)